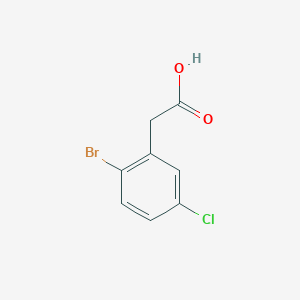

2-Bromo-5-chlorophenylacetic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-(2-bromo-5-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSZXWVBMOMXED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370789 | |

| Record name | 2-bromo-5-chlorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81682-38-4 | |

| Record name | 2-bromo-5-chlorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-chlorophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 5 Chlorophenylacetic Acid

Classical Synthetic Routes

Traditional approaches to synthesizing 2-bromo-5-chlorophenylacetic acid often rely on multi-step sequences starting from readily available precursors. These methods, while established, may involve harsh reaction conditions.

Aldehyde Condensation Reactions with Halogenated Methane (B114726) Derivatives

One classical approach involves the reaction of a suitably substituted benzaldehyde (B42025) with a halogenated methane derivative, such as tribromomethane (bromoform). This method typically proceeds via a nucleophilic addition mechanism. For instance, the reaction of 2-chloro-benzaldehyde with tribromomethane in the presence of a strong base like potassium hydroxide (B78521) can yield the corresponding α-bromo phenylacetic acid. google.com The reaction is generally carried out at low temperatures, between -5°C and 10°C, to manage the exothermic nature of the reaction and minimize side products. google.com

A specific example involves adding a solution of the aldehyde and tribromomethane to a vigorously stirred mixture of potassium hydroxide and a phase-transfer catalyst, such as benzyltrimethylammonium (B79724) chloride, in water at temperatures below 0°C. google.com After an extended reaction time, an aqueous work-up followed by acidification yields the desired α-bromo-phenylacetic acid. google.com Yields for analogous reactions have been reported in the range of 48% to 74%. google.com

Nitrile Hydrolysis Approaches

The hydrolysis of a corresponding phenylacetonitrile (B145931) is another fundamental route to phenylacetic acids. This process can be performed under either acidic or basic conditions. Acid hydrolysis is commonly employed, often using a 30–70% aqueous sulfuric acid solution. google.com The nitrile is added to the heated acid solution, and the mixture is refluxed until the reaction is complete. google.com

For the synthesis of this compound, the required precursor would be 2-bromo-5-chlorophenylacetonitrile. biosynth.com The hydrolysis of the nitrile group to a carboxylic acid is a well-established transformation. google.com While effective, this method requires the prior synthesis of the substituted phenylacetonitrile. Industrial processes using this method for similar compounds have reported high yields, with one example achieving a 95.4% yield for o-chlorophenylacetic acid after purification. google.com

Hell-Volhard-Zelinsky (HVZ) Type Reactions on Phenylacetic Acid Precursors

The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-bromination of carboxylic acids. nrochemistry.comalfa-chemistry.comwikipedia.org This reaction involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. nrochemistry.comaskiitians.com The reaction proceeds through the formation of an acyl bromide, which then tautomerizes to an enol. wikipedia.orgmasterorganicchemistry.com This enol intermediate readily reacts with bromine at the α-position. wikipedia.orgmasterorganicchemistry.com Subsequent hydrolysis of the α-bromo acyl bromide yields the final α-bromo carboxylic acid. wikipedia.orgmasterorganicchemistry.com

To apply this to the target molecule, one would start with 5-chlorophenylacetic acid. The reaction with Br₂ and PBr₃ would introduce the bromine atom at the benzylic position to afford this compound. A related radical bromination using N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) on 2-phenylacetic acid has been shown to produce 2-bromo-2-phenylacetic acid in 95% yield. chemicalbook.com

Modern and Optimized Synthetic Strategies

More contemporary methods focus on improving efficiency, selectivity, and reaction conditions, often through the use of metal catalysts and optimized reaction sequences.

Metal-Mediated and Catalytic Syntheses

Palladium-catalyzed carbonylation reactions represent a powerful modern tool for the synthesis of carboxylic acids. nih.gov These reactions typically involve the coupling of an aryl halide with carbon monoxide and a suitable nucleophile. For the synthesis of this compound, a potential route could involve the palladium-catalyzed carboxylation of 2-bromo-5-chlorobenzyl bromide.

Research has demonstrated the effectiveness of palladium hydroxide on carbon (Pd(OH)₂/C) as a catalyst for the carboxylation of various benzylic bromides with carbon monoxide and water. ulb.ac.be These reactions are often performed in a solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures and pressures, and can be facilitated by additives like tetrabutylammonium (B224687) bromide (TBAB). ulb.ac.be This methodology has been shown to be scalable and applicable to a broad range of substrates. ulb.ac.be Another approach involves the direct carboxylation of benzyl (B1604629) chlorides using atmospheric carbon dioxide, catalyzed by a palladium acetate/SPhos system with manganese powder as a reductant. dntb.gov.ua

Esterification-Hydrolysis Sequences for Intermediate Functionalization

In many synthetic pathways, the carboxylic acid group is protected as an ester to prevent unwanted side reactions during other transformations. This is followed by a final hydrolysis step to yield the desired carboxylic acid. This esterification-hydrolysis sequence is a common strategy for functionalizing intermediates.

| Reaction | Reagents & Conditions | Typical Yield | Reference |

| Aldehyde Condensation | (2-chloro)benzaldehyde, CHBr₃, KOH, phase-transfer catalyst, -5°C to 10°C | 48-74% | google.com |

| Nitrile Hydrolysis | 2-bromo-5-chlorophenylacetonitrile, 30-70% H₂SO₄, reflux | High (e.g., 95.4% for a similar compound) | google.com |

| HVZ-type Reaction | 5-chlorophenylacetic acid, Br₂, PBr₃ (cat.) | High (e.g., 95% for a similar compound) | nrochemistry.comalfa-chemistry.comwikipedia.orgchemicalbook.com |

| Pd-catalyzed Carboxylation | 2-bromo-5-chlorobenzyl bromide, CO, H₂O, Pd(OH)₂/C, TBAB, THF, 110°C | Good to Excellent | ulb.ac.be |

| Esterification-Hydrolysis | 1. Methanol (B129727), H₂SO₄ (cat.); 2. NaOH, H₂O | 85-90% (overall) |

Direct α-Selective Halogenation Methodologies

The introduction of a bromine atom at the α-position of this compound is a key transformation that imparts significant synthetic utility to the molecule. This transformation is typically achieved through well-established but often challenging halogenation reactions. The primary methods for this direct α-selective bromination are the Hell-Volhard-Zelinsky (HVZ) reaction and the use of N-bromosuccinimide (NBS).

The Hell-Volhard-Zelinsky (HVZ) reaction stands as a classic and robust method for the α-bromination of carboxylic acids. organic-chemistry.orgmasterorganicchemistry.com The reaction proceeds by converting the carboxylic acid into an acid bromide intermediate, which more readily forms an enol. chemistrysteps.com This enol then reacts with bromine to afford the α-bromo acid bromide, which is subsequently hydrolyzed to the final product. masterorganicchemistry.comlibretexts.orglibretexts.org The reaction is typically catalyzed by phosphorus tribromide (PBr₃) or red phosphorus, which reacts with bromine in situ to generate PBr₃. organic-chemistry.orgyoutube.com

A general representation of the HVZ reaction applied to a substituted phenylacetic acid is as follows:

Reaction Scheme:

| Parameter | Condition | Rationale |

| Brominating Agent | Elemental Bromine (Br₂) | Provides the bromine atom for the substitution. |

| Catalyst | Phosphorus Tribromide (PBr₃) or Red Phosphorus | Converts the carboxylic acid to the more reactive acid bromide intermediate. organic-chemistry.orgyoutube.com |

| Solvent | Carbon Tetrachloride (CCl₄) or neat | CCl₄ is a traditional solvent for this reaction; however, due to its toxicity, solvent-free conditions are often preferred. youtube.com |

| Temperature | Elevated temperatures (reflux) | The reaction often requires heat to proceed at a reasonable rate. |

| Work-up | Aqueous work-up | Hydrolyzes the α-bromo acyl bromide to the final carboxylic acid product. masterorganicchemistry.com |

Another prominent method for α-bromination involves the use of N-bromosuccinimide (NBS). masterorganicchemistry.com NBS is a convenient and safer alternative to handling liquid bromine. For benzylic brominations, the reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and carried out under reflux in a non-polar solvent like carbon tetrachloride. masterorganicchemistry.com The reaction proceeds via a free radical mechanism at the benzylic position. youtube.com

The reaction of enolates, enol ethers, or enol acetates with NBS is a preferred method for α-bromination due to high yields and fewer side-products. vaia.com

| Parameter | Condition | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) | A solid, easier-to-handle source of bromine radicals. masterorganicchemistry.com |

| Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide | Initiates the radical chain reaction. |

| Solvent | Carbon Tetrachloride (CCl₄) | Anhydrous conditions are crucial to prevent hydrolysis of the product. vaia.com |

| Temperature | Reflux | Provides the energy for homolytic cleavage of the initiator and the bromine source. |

Process Optimization and Scalability Studies

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that necessitate careful process optimization and scalability studies. Both the HVZ reaction and NBS bromination have inherent characteristics that must be managed for safe and efficient large-scale manufacturing.

A primary concern in scaling up bromination reactions is their exothermic nature. The heat generated during the reaction can lead to runaway reactions if not properly controlled. Therefore, efficient heat transfer is critical. The use of jacketed reactors with precise temperature control is standard practice. For highly exothermic processes, continuous flow reactors offer a significant advantage by providing a much higher surface-area-to-volume ratio, allowing for rapid heat dissipation and better temperature control. researchgate.net

The addition rate of the brominating agent (bromine or NBS) is another crucial parameter. A slow, controlled addition helps to manage the reaction's exothermicity and can also improve selectivity by minimizing the formation of di-brominated and other byproducts.

Solvent selection is also a key consideration for process optimization. While carbon tetrachloride has been traditionally used, its toxicity and environmental impact make it unsuitable for large-scale production. Alternative, greener solvents are actively sought. The choice of solvent can also influence reaction kinetics and selectivity.

Purification of the final product on a large scale can be challenging. Recrystallization is a common method for obtaining high-purity solid products. The selection of an appropriate solvent system for recrystallization is vital to ensure good recovery of the desired product while effectively removing impurities.

Finally, safety considerations are paramount. Bromine is a highly corrosive and toxic substance, requiring specialized handling procedures and equipment. NBS, while safer than bromine, can also decompose over time, releasing bromine. vaia.com A thorough risk assessment and implementation of appropriate safety protocols are essential for any large-scale synthesis involving these reagents.

| Challenge | Optimization & Scalability Strategy |

| Exothermicity | - Use of jacketed reactors with precise temperature control. - Slow, controlled addition of the brominating agent. - Consideration of continuous flow reactors for superior heat transfer. researchgate.net |

| Selectivity | - Precise control of stoichiometry to avoid di-bromination. - Optimization of reaction temperature and time. |

| Solvent | - Replacement of hazardous solvents like CCl₄ with greener alternatives. - Investigation of solvent effects on reaction rate and purity. |

| Purification | - Development of robust and scalable recrystallization procedures. - Selection of an optimal solvent system for high yield and purity. |

| Safety | - Implementation of strict handling protocols for corrosive and toxic reagents. - Use of appropriate personal protective equipment and engineering controls. |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 Chlorophenylacetic Acid

Nucleophilic Substitution Reactions

The presence of a bromine atom at the alpha (α) position to the carboxylic acid group makes this carbon highly electrophilic and susceptible to nucleophilic attack.

The α-bromo group is a good leaving group, facilitating nucleophilic substitution reactions. Various nucleophiles, including amines, thiols, and alkoxides, can displace the bromide ion to form a range of α-substituted derivatives. For instance, the reaction with amines leads to the formation of α-amino acids, while reaction with thiols yields α-thioether derivatives.

A notable application of this reactivity is in the synthesis of pharmaceuticals. For example, an ester of α-bromo(2-chloro)phenylacetic acid reacts with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) in the presence of a base like potassium carbonate in a polar solvent to yield an important therapeutic agent. google.com The reaction proceeds via a standard SN2 mechanism where the nitrogen atom of the thienopyridine acts as the nucleophile, attacking the electrophilic α-carbon and displacing the bromide.

The general scheme for this type of reaction can be represented as:

R-CH(Br)-COOH + Nu- → R-CH(Nu)-COOH + Br- (where R = 2-Bromo-5-chlorophenyl and Nu = a nucleophile)

Detailed mechanistic studies on similar α-bromo acids, such as 2-bromopropionic acid, suggest that gas-phase elimination reactions can proceed through a five-membered cyclic transition state, where the carboxylic acid proton assists in the departure of the bromide ion. researchgate.net

While nucleophilic substitution at the sp2-hybridized carbons of the benzene (B151609) ring is generally less facile than at the sp3-hybridized α-carbon, it can occur under specific conditions, particularly with strong nucleophiles. The electron-withdrawing nature of the carboxylic acid group and the halogen substituents can activate the ring towards such reactions. For the related compound 2-Bromo-5-chlorophenol, nucleophilic aromatic substitution has been noted where the bromine or chlorine atoms are replaced. However, specific examples detailing this pathway for 2-Bromo-5-chlorophenylacetic acid are less common in the literature, suggesting that reactions at the α-carbon are kinetically and thermodynamically more favorable.

Reduction and Oxidation Chemistry

The functional groups of this compound—the carboxylic acid and the halogenated aromatic ring—can undergo both reduction and oxidation under appropriate conditions.

The carboxylic acid group can be selectively reduced to the corresponding alcohol, 2-(2-Bromo-5-chlorophenyl)ethanol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4). The general reaction is:

2-Br-5-Cl-C6H3CH2COOH + [H] → 2-Br-5-Cl-C6H3CH2CH2OH

This reduction provides a route to a different class of compounds while preserving the halogenated aromatic core for further functionalization.

Oxidation of α-halocarboxylic acids can lead to various products depending on the oxidant and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can potentially lead to cleavage of the C-C bond or oxidation of the aromatic ring. For the related α-bromo-p-chlorophenylacetic acid, oxidation can yield 4-chlorophenylacetic acid or 4-chlorophenylacetone. Analogous transformations for this compound would be expected.

Cross-Coupling Reaction Pathways

The carbon-bromine bond on the aromatic ring of this compound is a key site for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-heteroatom bond formation.

While specific studies on this compound are limited, the reactivity can be inferred from similar substrates like 2-bromo-5-chloroaniline (B1280272) and various bromotriazines. chemicalbook.comresearchgate.net Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are common for aryl bromides.

In a typical Suzuki coupling, the aryl bromide is reacted with an organoboron compound in the presence of a palladium catalyst and a base. This would allow for the formation of a new C-C bond at the 2-position of the phenyl ring, displacing the bromine atom. A representative reaction scheme would be:

2-Br-5-Cl-C6H3CH2COOH + R-B(OH)2 --(Pd catalyst, Base)--> 2-R-5-Cl-C6H3CH2COOH

The efficiency of such couplings can be high, with studies on similar brominated heterocycles showing yields of up to 97%. nih.govuzh.chresearchgate.net The choice of ligand, base, and solvent is crucial for optimizing the reaction conditions and yield. For instance, in the Suzuki coupling of 5-bromo-1,2,3-triazine, silver carbonate (Ag2CO3) was found to be a superior base, and the addition of a small amount of water improved the reaction yield. researchgate.net

The following table summarizes the types of reactions discussed and the potential products.

| Reaction Type | Reagents/Conditions | Potential Product(s) |

| Nucleophilic Substitution (α-Carbon) | Amines, Thiols, Alkoxides | α-Amino, α-Thio, or α-Alkoxy derivatives |

| Reduction (Carboxylic Acid) | Lithium aluminum hydride (LiAlH4) | 2-(2-Bromo-5-chlorophenyl)ethanol |

| Oxidation | Potassium permanganate (KMnO4) | Ring-opened products or ketones |

| Cross-Coupling (Suzuki) | R-B(OH)2, Pd catalyst, Base | 2-Aryl-5-chlorophenylacetic acid derivatives |

Intramolecular Cyclization and Heterocycle Formation

The structure of this compound is conducive to intramolecular cyclization reactions, which can lead to the formation of valuable heterocyclic scaffolds. The ortho-bromo substituent, in particular, can serve as a leaving group or participate in metal-catalyzed C-C or C-heteroatom bond-forming reactions, while the carboxylic acid can act as an internal nucleophile.

One of the most probable cyclization products from this compound is a substituted benzofuran-2(3H)-one . This transformation can be envisioned through several synthetic strategies that have been successfully applied to related phenylacetic acid derivatives.

Palladium-Catalyzed Intramolecular C-O Bond Formation: Palladium-catalyzed reactions are a powerful tool for the synthesis of heterocycles. In the context of this compound, an intramolecular Heck-type reaction or a direct C-O coupling could be employed. The general mechanism involves the oxidative addition of the aryl-bromide bond to a low-valent palladium catalyst, followed by intramolecular nucleophilic attack by the oxygen atom of the carboxylate. Reductive elimination then furnishes the benzofuranone product and regenerates the active palladium catalyst. Research on similar substrates, such as the Pd(II)-catalyzed C-H activation of phenylacetic acids followed by intramolecular C-O bond formation, demonstrates the feasibility of this approach to afford benzofuranones. organic-chemistry.org

Metal-Free Cyclization: Metal-free approaches to benzofuranone synthesis have also been developed. For instance, tandem Friedel-Crafts/lactonization reactions catalyzed by strong acids like perchloric acid (HClO₄) have been used to synthesize 3,3-disubstituted benzofuranones from α-hydroxy acid esters and phenols. organic-chemistry.org While the direct applicability to this compound would require modification, it highlights the potential for acid-catalyzed intramolecular cyclization pathways.

A more direct analogy can be drawn from the synthesis of benzofuran-2(3H)-one from o-chlorophenylacetic acid. This process involves the hydrolysis of the chloro-substituent to a hydroxyl group, followed by an acid-catalyzed lactonization reaction. google.com In the case of this compound, a similar initial substitution of the bromine atom (which is generally more reactive than chlorine in nucleophilic aromatic substitution) could precede cyclization.

The following table summarizes potential heterocycles that could be formed from this compound and the general reaction types.

| Starting Material | Potential Heterocyclic Product | Reaction Type |

| This compound | 5-Chlorobenzofuran-2(3H)-one | Intramolecular C-O bond formation (e.g., Pd-catalyzed) |

| This compound | Substituted Indolones | Reaction with amines followed by intramolecular cyclization |

Theoretical and Experimental Mechanistic Studies

While specific mechanistic studies focused solely on this compound are not extensively documented in the public domain, the reaction mechanisms can be inferred from studies on analogous systems.

Experimental Mechanistic Probes: Experimental studies to elucidate the mechanism of cyclization would typically involve:

Kinetic studies: Measuring reaction rates under varying concentrations of reactants, catalysts, and additives to determine the rate law and identify the rate-determining step.

Intermediate trapping: Designing experiments to isolate or detect proposed intermediates, such as the palladacycle in a palladium-catalyzed reaction.

Isotope labeling studies: Using isotopically labeled starting materials (e.g., with ¹⁸O in the carboxylic acid) to trace the path of atoms throughout the reaction.

For palladium-catalyzed reactions, a plausible mechanistic cycle for the formation of a benzofuranone from this compound would involve the steps outlined in the table below.

| Step | Description |

| 1. Oxidative Addition | The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate. |

| 2. Deprotonation | A base deprotonates the carboxylic acid to form a carboxylate. |

| 3. Intramolecular Cyclization | The carboxylate attacks the palladium center, displacing the bromide ligand and forming a six-membered palladacycle. |

| 4. Reductive Elimination | The C-O bond is formed, releasing the benzofuranone product and regenerating the Pd(0) catalyst. |

Theoretical and Computational Studies: Density Functional Theory (DFT) calculations are a powerful tool for investigating reaction mechanisms, predicting transition state geometries and energies, and understanding the electronic factors that govern reactivity. For this compound, DFT studies could be employed to:

Model the geometries of reactants, intermediates, transition states, and products for the proposed cyclization pathways.

Calculate the activation energies for different mechanistic steps to identify the most likely reaction pathway.

Analyze the electronic properties of the molecule, such as the distribution of electrostatic potential and the energies of frontier molecular orbitals (HOMO and LUMO), to predict sites of reactivity.

Studies on related halogenated aromatic compounds have successfully used DFT to understand their reactivity. For example, theoretical investigations have been conducted on the reaction mechanisms of other chloro- and bromo-containing organic molecules in various chemical processes. researchgate.net

Role of Halogen Bonding in Molecular Recognition and Reactivity

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base). The strength of the halogen bond depends on the polarizability of the halogen atom (I > Br > Cl > F) and the nature of the electron-withdrawing group to which it is attached. The presence of both bromine and chlorine atoms in this compound makes it a candidate for participating in halogen bonding, which can influence its solid-state structure and potentially its reactivity.

Intermolecular Halogen Bonding: In the solid state, this compound molecules can arrange themselves through a network of intermolecular interactions, including hydrogen bonding via the carboxylic acid groups and halogen bonding. The bromine and chlorine atoms can interact with electron-rich sites on neighboring molecules, such as the oxygen atoms of the carboxylic acid or even the aromatic ring's π-system.

There are two main types of halogen-halogen interactions observed in crystal structures:

Type I: Characterized by symmetric contacts where the two C-X···X angles are approximately equal. This type of interaction is generally considered to be a result of minimizing steric repulsion rather than a true attractive force.

Type II: Characterized by a "head-to-tail" arrangement where one C-X bond points towards the equatorial region of the other halogen atom. This geometry allows for the interaction between the electrophilic region (σ-hole) on one halogen with the nucleophilic belt of the other, and is considered a true halogen bond.

Studies on dihalogenated phenols have shown that bromine has a preference for forming Type II contacts over Type I. nih.gov This suggests that in the crystal structure of this compound, Br···O or Br···Cl (Type II) interactions could play a significant role in the crystal packing.

Intramolecular Halogen Bonding: The potential for intramolecular halogen bonding in this compound also exists, although it is likely to be weak. An interaction between the ortho-bromo atom and one of the oxygen atoms of the carboxylic acid group could influence the conformation of the molecule in solution and in the solid state. There is some evidence to suggest that ortho-halogenated phenylacetic acid analogs can form intramolecular halogen bonds.

The following table summarizes the potential halogen bonding interactions involving this compound.

| Interaction Type | Donor | Acceptor | Potential Influence |

| Intermolecular | C-Br | O (carbonyl), Cl, π-system | Crystal packing, solid-state architecture |

| Intermolecular | C-Cl | O (carbonyl), Br, π-system | Crystal packing, solid-state architecture |

| Intramolecular | C-Br | O (carbonyl) | Molecular conformation, reactivity |

The subtle interplay of these non-covalent forces, including hydrogen bonding and halogen bonding, can have a profound impact on the supramolecular assembly and the macroscopic properties of this compound.

Advanced Analytical Characterization in Research on 2 Bromo 5 Chlorophenylacetic Acid

Spectroscopic Analysis

Spectroscopic methods are indispensable for probing the molecular structure of 2-Bromo-5-chlorophenylacetic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information about the compound's atomic connectivity, mass, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Analysis: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would display complex signals for the three protons on the phenyl ring. Their specific chemical shifts and splitting patterns are dictated by the electronic effects of the bromine and chlorine substituents. The proton on the carbon adjacent to the bromine (C6-H) would likely appear as a doublet, while the other two aromatic protons (C3-H and C4-H) would exhibit more complex splitting (e.g., a doublet and a doublet of doublets). The two protons of the methylene (B1212753) group (-CH₂-) are chemically equivalent and would appear as a single peak, a singlet, as there are no adjacent protons to cause splitting. The acidic proton of the carboxyl group (-COOH) typically appears as a broad singlet at a downfield chemical shift, which can vary depending on the solvent and concentration. researchgate.netdocbrown.info

¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct signals are anticipated. This includes six signals for the aromatic carbons, one for the methylene carbon, and one for the carbonyl carbon of the carboxylic acid. The positions of the aromatic signals are influenced by the electronegative halogen substituents. bas.bgdocbrown.info The carbon atom bonded to bromine (C2) and the one bonded to chlorine (C5) would be shifted to different extents. The carbonyl carbon signal typically appears significantly downfield, often above 170 ppm. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and substituent effects.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Carboxylic Acid H | ¹H | 10.0 - 13.0 | Broad Singlet |

| Aromatic H's | ¹H | 7.0 - 7.6 | Multiplets / Doublets |

| Methylene H's (-CH₂-) | ¹H | ~3.8 | Singlet |

| Carbonyl C (C=O) | ¹³C | 170 - 175 | Singlet |

| Aromatic C's | ¹³C | 125 - 140 | Singlets |

| Methylene C (-CH₂-) | ¹³C | ~40 | Singlet |

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and elemental composition.

Standard Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, this compound (Molecular Weight: 249.49 g/mol ) would exhibit a characteristic molecular ion peak cluster. lookchem.comsigmaaldrich.com This pattern is due to the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This results in a distinctive pattern of peaks (M, M+2, M+4) that is a clear indicator of the presence of one bromine and one chlorine atom. Common fragmentation pathways would involve the loss of the carboxyl group (-COOH, 45 Da) or the bromine atom (79/81 Da). nist.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements (typically to four or more decimal places), which allows for the unambiguous determination of a compound's elemental formula. nih.govmdpi.com This capability is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions, thereby confirming the identity of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection capabilities of MS. hpst.cz LC-MS is particularly valuable for analyzing the purity of this compound and for identifying and quantifying it in complex mixtures, such as reaction monitoring or in biological matrices during research studies. nih.gov The use of techniques like tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity. lcms.czlcms.cz

Table 2: Expected Key Mass Spectrometry Fragments for this compound

| m/z Value (Nominal) | Proposed Fragment | Description |

| 248/250/252 | [M]⁺ | Molecular ion peak cluster |

| 203/205/207 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 169 | [M - Br]⁺ | Loss of the bromine atom |

| 124 | [C₇H₄Cl]⁺ | Phenyl fragment after loss of Br and CH₂COOH |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present. The IR spectrum of this compound would be characterized by several key absorption bands. nist.gov A very broad absorption between 2500 and 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp peak typically appears around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch. nist.gov Aromatic C=C stretching vibrations are visible in the 1450-1600 cm⁻¹ region. The C-O stretch of the acid group is expected around 1300 cm⁻¹. Finally, absorptions corresponding to the C-Br and C-Cl bonds would be found in the fingerprint region, typically below 800 cm⁻¹. chemicalbook.com

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound Data based on typical functional group absorption regions.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carbonyl | C=O Stretch | ~1700 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |

| Carboxylic Acid | C-O Stretch | ~1300 | Medium |

| Aryl Halide | C-Cl Stretch | 700 - 800 | Medium-Strong |

| Alkyl Halide | C-Br Stretch | 500 - 650 | Medium-Strong |

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, HPLC is the most relevant and widely used chromatographic method.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for separating, identifying, and quantifying components in a mixture. It is essential for determining the purity of synthesized this compound and for monitoring the progress of chemical reactions.

A typical analysis would employ a reversed-phase method, where the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column) and the mobile phase is a polar solvent mixture. sielc.com A common mobile phase would consist of a gradient or isocratic mixture of acetonitrile (B52724) or methanol (B129727) and water. To ensure the carboxylic acid is in its neutral, protonated form for better retention and peak shape, a small amount of an acid, such as formic acid, acetic acid, or trifluoroacetic acid (TFA), is usually added to the mobile phase. hpst.cz Detection is most commonly achieved using a UV detector, set to a wavelength where the aromatic ring exhibits strong absorbance, typically around 254 nm.

Table 4: Representative HPLC Parameters for Analysis of this compound

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 - 40 °C |

Applications in Complex Organic Synthesis Utilizing 2 Bromo 5 Chlorophenylacetic Acid As a Building Block

Precursor in Pharmaceutical Synthesis

The strategic placement of reactive groups on the 2-bromo-5-chlorophenylacetic acid scaffold makes it a key intermediate in the synthesis of pharmaceutically active molecules. Phenylacetic acid derivatives are core structures in many drugs, and this particular compound provides a pathway to introduce specific substitution patterns that can be crucial for biological activity.

Research and patents have demonstrated the utility of related α-bromo-phenylacetic acids as intermediates for creating medicaments. google.com For instance, esters derived from α-bromo(2-chloro)phenylacetic acid are reacted with heterocyclic amines like 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387). This type of reaction, a nucleophilic substitution, forms a new carbon-nitrogen bond and is a critical step in assembling the core structure of antiplatelet agents. The general process involves reacting the brominated ester with the heterocycle in a polar solvent, often in the presence of a base such as potassium carbonate, to yield the desired complex molecule. google.com This underscores the role of this compound as a foundational element for building complex pharmaceutical targets. chemicalbook.com

| Precursor Scaffold | Reaction Type | Resulting Pharmaceutical Core |

| α-Bromo(chloro)phenylacetate | Nucleophilic Substitution | Substituted thieno[3,2-c]pyridine |

Intermediate in Agrochemical Development

The phenylacetic acid motif is not only prevalent in pharmaceuticals but also in the agrochemical industry. google.com Chlorophenylacetic acids and their derivatives are used to produce a variety of agrochemicals, including plant growth hormones, sterilants, and pesticides. google.com While specific examples detailing the exclusive use of this compound are specialized, the general class of halogenated phenylacetic acids serves as established intermediates. google.comgoogle.com

The synthesis of these agrochemicals often involves the transformation of the carboxylic acid group or substitution of the halogen atoms to tune the molecule's biological activity and environmental stability. For example, conversion to esters or amides can alter the compound's uptake and translocation in plants, a key consideration in herbicide and plant growth regulator design. google.com The bromo- and chloro-substituents on the ring influence the electronic properties and lipophilicity of the molecule, which are critical factors for its interaction with biological targets in pests or plants.

Construction of Functionalized Aromatic Systems and Heterocyclic Compounds

The true synthetic power of this compound lies in its utility for constructing highly substituted and complex molecular frameworks. The bromine atom is particularly useful as it readily participates in modern catalytic cross-coupling reactions.

For example, the bromine can be replaced with various organic fragments through reactions like the Suzuki-Miyaura coupling (using boronic acids), Buchwald-Hartwig amination (using amines), or Sonogashira coupling (using terminal alkynes). These reactions allow for the precise installation of new carbon-carbon and carbon-heteroatom bonds. This capability is invaluable for synthesizing complex poly-aromatic systems or attaching intricate side chains.

Furthermore, the carboxylic acid group can be used as an anchor point to build heterocyclic rings. For instance, condensation reactions with diamines can lead to the formation of benzodiazepines, while reactions with hydrazines can yield pyridazinones. Research on the related compound 2-bromo-5-chloroaniline (B1280272) shows its use in synthesizing benzothiadiazepine and benzothiadiazocine compounds, highlighting the versatility of the 2-bromo-5-chloro-phenyl scaffold in creating diverse heterocyclic systems. chemicalbook.com

| Reaction Type on Bromo-Substituent | Reagent Type | Resulting Structure |

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acids | Biphenyl or Alkyl-phenyl systems |

| Buchwald-Hartwig Amination | Amines | N-Aryl amine derivatives |

| Sonogashira Coupling | Terminal Alkynes | Aryl-alkyne structures |

Synthesis of Derivatized Phenylacetic Acids for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and agrochemical research, aiming to understand how a molecule's structure correlates with its biological activity. This compound is an excellent starting scaffold for such studies. Its multiple reaction sites allow chemists to systematically modify different parts of the molecule and evaluate the resulting impact on efficacy and potency.

In a typical SAR study, the carboxylic acid would be converted into a library of amides or esters by reacting it with various amines or alcohols. Simultaneously, the bromine atom could be used in coupling reactions to introduce a range of substituents at that position. The chlorine atom provides another point of differentiation.

For example, SAR studies on related aryl acetamide (B32628) derivatives have been conducted to discover agents against the parasite Cryptosporidium. nih.gov In these studies, different phenylacetic acids are reacted with amines to create a series of acetamides. The potency of these new compounds is then tested. Such studies have revealed that electron-withdrawing groups on the phenyl ring are often preferred for activity. nih.gov A similar approach using this compound would allow researchers to probe the importance of the bromo and chloro substituents for a specific biological target, guiding the design of more potent and selective compounds. researchgate.net

| Structural Modification on Phenylacetic Acid Scaffold | Example Derivative | Impact on Biological Activity |

| Amide formation from carboxylic acid | N-Aryl acetamide | Potency modulation in anti-parasitic assays. nih.gov |

| Substitution at the 2-position (e.g., Br) | 2-Bromo vs. 2-Fluoro vs. 2-Chloro derivatives | Substituent size and electronics can create steric hindrance and alter rotational barriers, significantly impacting potency. nih.gov |

| Variation of ring substituents | 3,4-dichloro vs other patterns | Specific substitution patterns can show synergistic effects, enhancing biological activity. nih.gov |

Biological Activity and Mechanistic Insights of 2 Bromo 5 Chlorophenylacetic Acid and Its Research Derivatives

Investigation of Pharmacological Activities

The pharmacological profile of phenylacetic acid derivatives is broad, with numerous studies highlighting their potential in various therapeutic areas. The specific substitution pattern of a bromine atom at the 2-position and a chlorine atom at the 5-position of the phenyl ring in 2-Bromo-5-chlorophenylacetic acid suggests the potential for a range of biological interactions.

Modulation of Receptor Systems

Phenylacetic acid derivatives have been shown to interact with specific receptor systems in the brain. For instance, research has demonstrated that these compounds can bind to high-affinity γ-hydroxybutyric acid (GHB) binding sites. researchgate.net Furthermore, studies on phenylacetate (B1230308), a closely related compound, have revealed its ability to act as an antiestrogenic agent in breast cancer cells. It has been shown to inhibit the transcriptional activation driven by estrogen response elements (EREs), suggesting a modulatory effect on the estrogen receptor (ER) signaling pathway. nih.gov While direct studies on this compound are limited, the shared core structure suggests it could potentially exhibit similar receptor-modulating activities.

Enzyme Interaction and Inhibition Studies

A significant area of investigation for phenylacetic acid derivatives has been their interaction with and inhibition of various enzymes. Halogenated phenylacetic acid derivatives, for example, have been synthesized and evaluated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. nih.gov Phenylacetic acid itself is known to be an inhibitor of pyruvate (B1213749) carboxylase. nih.gov The presence of halogen atoms, such as bromine and chlorine, in this compound could enhance its inhibitory potential against certain enzymes, a property that is often explored in drug design to improve potency and selectivity.

Evaluation of Cytotoxicity and Antiproliferative Effects (for related compounds/derivatives)

The cytotoxic and antiproliferative effects of various substituted phenylacetic acid derivatives and related phenolic compounds have been documented. Substituted phenols have demonstrated cytotoxicity against melanoma cells, leading to a reduction in cell numbers. nih.gov The mechanism for this toxicity was linked to the induction of cell cycle arrest, primarily in the G1 phase, and the inhibition of DNA synthesis. nih.gov

In the context of cancer research, phenylacetate has been shown to inhibit the growth of estrogen receptor-positive breast cancer cells. nih.gov Furthermore, novel synthetic compounds with structural similarities, such as 3-chloro-β-lactams which can be considered heterocyclic analogues, have exhibited potent antiproliferative effects in breast cancer cells. mdpi.com One such compound, 3-chloro-4-(3-hydroxy-4-methoxy-phenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one, displayed an IC50 value of 17 nM in MCF-7 breast cancer cells. mdpi.com Another related class, 5-methoxyindole (B15748) tethered C-5 functionalized isatins, also showed significant antiproliferative activity against human cancer cell lines, with the most active compounds having IC50 values in the low micromolar range. nih.gov These findings suggest that derivatives of this compound could be promising candidates for evaluation as antiproliferative agents.

Table 1: Antiproliferative Activity of Related Compounds

| Compound Class | Cell Line(s) | IC50/Activity | Reference |

|---|---|---|---|

| 3-chloro-β-lactams | MCF-7 (breast cancer) | 17 nM (for compound 10n) | mdpi.com |

| 5-methoxyindole tethered C-5 functionalized isatins | Human cancer cell lines | IC50 = 1.69 µM and 1.91 µM (for most active compounds) | nih.gov |

| Substituted Phenols | Melanoma cells | Significant reduction in cell numbers | nih.gov |

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutic agents. Research into related compounds provides insights into the potential pathways that could be modulated by this compound and its derivatives.

Identification of Molecular Targets and Binding Modes

The identification of specific molecular targets is a key aspect of mechanistic studies. For phenylacetate, a primary molecular target in the context of its antiestrogenic effects is the estrogen receptor. It has been shown to block the binding of the estrogen receptor to estrogen response elements (ER-ERE). nih.gov In the case of antiproliferative 3-chloro-β-lactams, tubulin has been identified as a key molecular target. mdpi.com Molecular docking studies have explored the potential binding of these compounds within the colchicine (B1669291) binding site of β-tubulin. mdpi.com This interaction disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis. mdpi.com

Theoretical and Computational Chemistry Approaches Applied to 2 Bromo 5 Chlorophenylacetic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 2-bromo-5-chlorophenylacetic acid. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

DFT calculations can predict a variety of molecular properties that are crucial for understanding the compound's behavior. For instance, the geometry of the molecule, including bond lengths, bond angles, and dihedral angles, can be optimized to find the lowest energy conformation. For this compound, DFT would likely be used to determine the precise orientation of the carboxylic acid group relative to the substituted phenyl ring.

Furthermore, DFT is used to calculate key electronic properties that govern reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions.

Other reactivity descriptors that can be derived from DFT calculations include the electrostatic potential (ESP) map, which visualizes the charge distribution on the molecule's surface and indicates sites susceptible to electrophilic or nucleophilic attack. For this compound, the electron-withdrawing nature of the bromine and chlorine atoms would influence the electronic landscape of the phenyl ring and the acidity of the carboxylic acid group.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Halogenated Phenylacetic Acid This table presents hypothetical data for this compound based on typical values for similar compounds, as specific experimental or computational data is not readily available.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons; relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbitals; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Molecular Dynamics Simulations (for conformational analysis or interaction studies of derivatives)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While quantum chemical calculations provide insights into the static electronic properties, MD simulations offer a dynamic view of molecular behavior, which is crucial for understanding conformational flexibility and intermolecular interactions.

For derivatives of this compound, MD simulations could be employed to explore their conformational landscape. For example, if the acetic acid moiety is esterified or amidated, MD simulations can reveal the preferred spatial arrangements of these larger groups and the rotational barriers around key single bonds. This is particularly important for understanding how a derivative might bind to a biological target, such as an enzyme's active site.

MD simulations are also invaluable for studying the interactions of these molecules with their environment, such as a solvent or a biological membrane. For instance, simulations can model the solvation of this compound in water, providing insights into its solubility and the structure of the surrounding water molecules. In the context of drug design, MD simulations can be used to study the binding of a derivative to a protein, helping to predict the stability of the complex and the key interacting residues.

Table 2: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation of a this compound Derivative This table illustrates the type of data that could be generated from an MD simulation to analyze the conformational preferences of a hypothetical ester derivative.

| Dihedral Angle | Description | Predominant Angle Range (degrees) | Occupancy (%) |

|---|---|---|---|

| O=C-Cα-C(aryl) | Rotation around the Cα-C(aryl) bond | -60 to -90 | 75% |

| C-O-C(ester)-C | Rotation of the ester group | 170 to 180 (trans) | 90% |

Quantitative Structure-Activity Relationship (QSAR) Modeling (for biological derivatives)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models could be developed to predict their activity as, for example, herbicides or pharmaceuticals.

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity. A successful QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and reducing the need for extensive experimental screening.

For halogenated phenoxyacetic acids, a related class of compounds, QSAR studies have shown that properties like lipophilicity (logP), polarizability, and the number of hydrogen bond donors and acceptors are important for their biological efficacy. It is plausible that similar descriptors would be relevant for modeling the activity of this compound derivatives.

Table 3: Example of a QSAR Model for a Hypothetical Series of Biologically Active Derivatives of Halogenated Phenylacetic Acids This table presents a hypothetical QSAR equation and the types of descriptors that might be used.

| Hypothetical QSAR Equation | |

|---|---|

| log(1/IC50) = 0.5 * logP - 0.2 * (HOMO-LUMO gap) + 1.5 * (H-bond acceptors) + 0.8 | |

| Descriptor | Description |

| logP | A measure of the compound's lipophilicity. |

| HOMO-LUMO gap | A quantum chemical descriptor related to reactivity. |

| H-bond acceptors | The number of hydrogen bond acceptor atoms in the molecule. |

Environmental Fate and Degradation Research of 2 Bromo 5 Chlorophenylacetic Acid

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical substance by non-living environmental factors. For 2-bromo-5-chlorophenylacetic acid, the primary abiotic degradation pathways of interest are hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The susceptibility of this compound to hydrolysis is primarily associated with the lability of the carbon-bromine bond at the alpha-carbon position relative to the carboxylic acid group. This bond can be susceptible to nucleophilic attack by water. The general mechanism would involve the displacement of the bromide ion by a hydroxyl group, leading to the formation of 2-hydroxy-5-chlorophenylacetic acid.

The rate of hydrolysis is influenced by pH and temperature. Under neutral or acidic conditions, the reaction may be slow. However, under basic conditions, the rate of hydrolysis can be significantly enhanced due to the increased concentration of the hydroxide (B78521) ion (OH-), a stronger nucleophile than water.

Research on analogous α-bromo carboxylic acids suggests that the hydrolysis can proceed through an SN2-type mechanism.

To illustrate the potential for hydrolysis, the table below presents hypothetical data based on studies of similar alpha-halogenated carboxylic acids.

| pH | Temperature (°C) | Half-life (t½) (days) | Primary Hydrolysis Product |

| 5 | 25 | > 365 | 2-Hydroxy-5-chlorophenylacetic acid |

| 7 | 25 | 180 | 2-Hydroxy-5-chlorophenylacetic acid |

| 9 | 25 | 30 | 2-Hydroxy-5-chlorophenylacetic acid |

Table 1: Hypothetical Hydrolysis Data for this compound

Photolysis, or photodegradation, is the breakdown of chemical compounds by photons of light, particularly in the ultraviolet (UV) spectrum of sunlight. For aromatic compounds like this compound, photolysis can be a significant degradation pathway in surface waters and on soil surfaces.

The process typically involves the absorption of light energy by the molecule, leading to the excitation of electrons. This excited state can result in the cleavage of chemical bonds. The carbon-halogen bonds are often the most susceptible to photolytic cleavage. In the case of this compound, the carbon-bromine bond is expected to be more readily cleaved than the carbon-chlorine bond due to its lower bond energy.

Photolytic degradation can proceed through direct photolysis, where the molecule itself absorbs the light, or indirect photolysis, which is mediated by other light-absorbing substances in the environment (photosensitizers) that transfer energy to the target compound. The potential photolytic products could include 5-chlorophenylacetic acid (resulting from the cleavage of the C-Br bond) and further degradation products from the breakdown of the aromatic ring.

Biotic Degradation Mechanisms

Biotic degradation, the breakdown of organic matter by living organisms, primarily microorganisms, is a crucial process for the removal of xenobiotic compounds from the environment.

Microorganisms have evolved diverse enzymatic machinery to metabolize halogenated compounds. Dehalogenation, the removal of halogen atoms from a molecule, is a key initial step in the biodegradation of compounds like this compound. This process can occur under both aerobic and anaerobic conditions.

Reductive Dehalogenation: Under anaerobic conditions, microorganisms can utilize halogenated compounds as electron acceptors. This process involves the replacement of a halogen atom with a hydrogen atom. For this compound, reductive dehalogenation would likely target the bromine atom first, yielding 5-chlorophenylacetic acid. Subsequent reductive dechlorination could then produce phenylacetic acid.

Oxidative Dehalogenation: In aerobic environments, microorganisms can employ oxygenase enzymes to initiate the degradation process. Dioxygenases can hydroxylate the aromatic ring, leading to the formation of catechols. This hydroxylation can be accompanied by the spontaneous elimination of the halogen substituents.

Hydrolytic Dehalogenation: Some microorganisms possess dehalogenase enzymes that catalyze the hydrolytic cleavage of carbon-halogen bonds, replacing the halogen with a hydroxyl group. This would result in the formation of 2-hydroxy-5-chlorophenylacetic acid.

The identification of metabolites is essential for elucidating the biodegradation pathways. Based on known microbial degradation pathways for similar halogenated aromatic compounds, a number of potential metabolites of this compound can be predicted.

The table below outlines the potential microbial metabolites and the enzymatic processes leading to their formation.

| Metabolite | Precursor Compound | Enzymatic Process |

| 5-Chlorophenylacetic acid | This compound | Reductive dehalogenation |

| 2-Hydroxy-5-chlorophenylacetic acid | This compound | Hydrolytic dehalogenation or Oxidative dehalogenation |

| Phenylacetic acid | 5-Chlorophenylacetic acid | Reductive dehalogenation |

| 5-Chloro-2-hydroxyphenylacetic acid | This compound | Oxidative dehalogenation |

| Catechol | Phenylacetic acid | Ring cleavage pathway |

Table 2: Potential Microbial Metabolites of this compound

Further degradation would involve the cleavage of the aromatic ring of these intermediates, eventually leading to mineralization (complete breakdown to carbon dioxide, water, and inorganic halides).

Environmental Persistence and Bioaccumulation Studies

The environmental persistence of a chemical is its ability to resist degradation. The persistence of this compound will be a function of the rates of the abiotic and biotic degradation processes discussed above. The presence of two halogen atoms on the aromatic ring generally increases the recalcitrance of a compound to microbial degradation compared to its non-halogenated counterpart.

The table below provides an estimated profile of the environmental persistence and bioaccumulation potential of this compound based on the properties of similar compounds.

| Parameter | Estimated Value/Classification | Rationale |

| Soil Half-life (aerobic) | Weeks to months | Halogen substitution can slow microbial degradation. |

| Aquatic Half-life | Days to weeks | Photolysis and microbial degradation are expected to be active. |

| Bioaccumulation Potential | Moderate | Based on the presence of lipophilic halogen atoms and an aromatic ring. |

Table 3: Estimated Environmental Persistence and Bioaccumulation Profile

Ecotoxicological Assessment Frameworks (for related halogenated compounds)

The ecotoxicological assessment of chemical compounds is a critical process for understanding and predicting their potential harm to the environment. For halogenated compounds such as this compound, which belong to the broader class of halogenated organic compounds (HOCs), established frameworks guide the evaluation of their environmental risk. These frameworks are essential due to the persistence, potential for bioaccumulation, and toxicity associated with many HOCs. nih.govtecamgroup.com

A primary goal of these frameworks is to systematically evaluate the potential for adverse effects on various trophic levels within an ecosystem, including microorganisms, algae, invertebrates, and fish. The assessment typically involves a tiered approach, starting with the collection of data on the compound's physical and chemical properties, which can indicate its likely distribution and persistence in the environment.

A key component of ecotoxicological assessment is the determination of toxicity endpoints through standardized tests. These tests expose representative aquatic organisms to the chemical under controlled laboratory conditions to determine concentrations that cause specific effects, such as mortality or inhibition of growth and reproduction. The results are often expressed as a median lethal concentration (LC50) or a median effective concentration (EC50).

For compounds where specific toxicity data is lacking, as is the case for this compound, assessment frameworks often rely on data from structurally similar compounds, a practice known as "read-across." In this context, data from other halogenated phenylacetic acids or halogenated benzoic acids can provide valuable insights into the potential ecotoxicity of the target compound.

Furthermore, for certain classes of persistent and bioaccumulative halogenated aromatic hydrocarbons, a Toxic Equivalency Factor (TEF) approach may be utilized. This method compares the toxicity of different compounds to a well-studied reference compound, allowing for the assessment of complex mixtures.

Detailed Research Findings

Studies on halogenated benzoic acids, which are structurally similar to phenylacetic acids, have shown that their toxicity to aquatic organisms can be significant. For instance, research on the green alga Pseudokirchneriella subcapitata has demonstrated that the toxicity of halogenated benzoic acids is related to their hydrophobicity.

The following tables present ecotoxicity data for compounds structurally related to this compound. This information is crucial for a read-across assessment of the target compound's potential ecotoxicity.

Interactive Data Tables

Ecotoxicity of Related Halogenated Benzoic Acids to Algae

| Compound | Organism | Test Duration | Endpoint | Toxicity Value (mg/L) |

|---|---|---|---|---|

| 4-Chlorobenzoic acid | Pseudokirchneriella subcapitata | 72 hours | EC50 (growth rate) | 46.8 |

| 3-Bromobenzoic acid | Pseudokirchneriella subcapitata | 72 hours | EC50 (growth rate) | 38.5 |

General Ecotoxicity Information for a Related Compound

| Compound | General Ecotoxicity |

|---|---|

| alpha-Bromo-2-chlorophenylacetic acid | Corrosive, causes severe skin burns and eye damage. Advised not to be released into the environment. thermofisher.comfishersci.com |

It is important to note that while the data from these related compounds are informative, they are not a direct substitute for tests on this compound itself. The specific position of the bromine and chlorine atoms on the phenyl ring, as well as the acetic acid side chain, will influence the compound's unique toxicological profile.

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。